(2,5-Dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate (2,5-Dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate
Brand Name: Vulcanchem
CAS No.: 243670-15-7
VCID: VC0123282
InChI: InChI=1S/C44H32N2O12/c47-33-15-16-34(48)45(33)57-37(51)9-3-19-55-23-12-14-26-31(21-23)43(53)29-7-1-5-27-39-25-13-11-24(56-20-4-10-38(52)58-46-35(49)17-18-36(46)50)22-32(25)44(54)30-8-2-6-28(42(30)39)40(26)41(27)29/h1-2,5-8,11-14,21-22H,3-4,9-10,15-20H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O
Molecular Formula: C44H32N2O12
Molecular Weight: 780.7 g/mol

(2,5-Dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate

CAS No.: 243670-15-7

Reference Standards

VCID: VC0123282

Molecular Formula: C44H32N2O12

Molecular Weight: 780.7 g/mol

(2,5-Dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate - 243670-15-7

CAS No. 243670-15-7
Product Name (2,5-Dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate
Molecular Formula C44H32N2O12
Molecular Weight 780.7 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-[[19-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoate
Standard InChI InChI=1S/C44H32N2O12/c47-33-15-16-34(48)45(33)57-37(51)9-3-19-55-23-12-14-26-31(21-23)43(53)29-7-1-5-27-39-25-13-11-24(56-20-4-10-38(52)58-46-35(49)17-18-36(46)50)22-32(25)44(54)30-8-2-6-28(42(30)39)40(26)41(27)29/h1-2,5-8,11-14,21-22H,3-4,9-10,15-20H2
Standard InChIKey CDBVPXLQWBQDPN-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCCOC2=CC3=C(C=C2)C4=C5C=CC=C6C5=C(C7=C4C(=CC=C7)C3=O)C8=C(C6=O)C=C(C=C8)OCCCC(=O)ON9C(=O)CCC9=O
PubChem Compound 9853753
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator